molecular formula C8H13NO4S B1305314 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid CAS No. 321580-98-7

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid

Cat. No.: B1305314
CAS No.: 321580-98-7
M. Wt: 219.26 g/mol
InChI Key: FGJKBVXNKIALCW-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a butyric acid moiety attached to a thiophene ring that has been modified with an amino group and a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Oxidation to Form the Dioxo Group: The oxidation of the thiophene ring to introduce the dioxo group can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Butyric Acid Moiety: The final step involves the coupling of the thiophene derivative with butyric acid or its derivatives using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfur-containing enzymes or receptors.

    Materials Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for the development of organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxo and amino groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.

    4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-propionic acid: Similar structure but with a propionic acid moiety.

Uniqueness

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its chemical reactivity and biological activity. The length of the carbon chain in the butyric acid moiety can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds with shorter carbon chains.

Properties

IUPAC Name

4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h3,5,7,9H,1-2,4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJKBVXNKIALCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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